Stereochemical Identity: DL-Tyr1 Substitution Reduces Opiate Receptor Binding to ≤10% of L-Tyr1 Enkephalin
In a systematic study of D-amino acid-substituted Met-enkephalin analogs, [D-Tyr1]-enkephalin exhibited no more than 10% of the activity of the all-L parent peptide in both the electrically stimulated mouse vas deferens bioassay and a [3H]-enkephalin rat brain membrane binding assay [1]. Because H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH contains a racemic mixture at Tyr1 (∼50% D-Tyr1), its effective opioid receptor engagement is expected to be markedly lower than that of the all-L Met-enkephalin or (Met(O)5)-enkephalin controls. No direct head-to-head comparison of the DL racemic mixture against the L-isomer has been published; the potency reduction is therefore inferred from the behavior of the pure D-Tyr1 enantiomer, which constitutes half of the racemic product.
| Evidence Dimension | Opioid receptor agonist activity relative to all-L Met-enkephalin |
|---|---|
| Target Compound Data | No direct data; inferred ≤10% of Met-enkephalin (based on D-Tyr1 component constituting ∼50% of the racemate) |
| Comparator Or Baseline | [D-Tyr1]-Met-enkephalin ≤10% activity; all-L Met-enkephalin = 100% |
| Quantified Difference | ≥90% reduction in opioid activity for the D-Tyr1-containing species; racemic mixture predicted to show intermediate but substantially attenuated potency |
| Conditions | Mouse vas deferens electrical stimulation assay and [3H]-enkephalin displacement on rat brain particulate fractions |
Why This Matters
Procurement of the DL racemate as a negative-control or calibration standard depends on its intrinsically low opioid activity relative to L-enkephalin; laboratories must confirm that observed residual activity is not due to L-isomer contamination.
- [1] D. H. Coy et al., "Synthesis and opioid activities of stereoisomers and other D-amino acid analogs of methionine-enkephalin," Biochem. Biophys. Res. Commun., vol. 73, no. 3, pp. 632–638, 1976. View Source
